molecular formula C11H6F3NO2S B3041687 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 338982-16-4

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B3041687
CAS No.: 338982-16-4
M. Wt: 273.23 g/mol
InChI Key: YQIRASZRRDKWSG-UHFFFAOYSA-N
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Description

2-Phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at positions 2 (phenyl), 4 (trifluoromethyl), and 5 (carboxylic acid). The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety (pKa ~2–3) compared to non-fluorinated analogues.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)8-7(10(16)17)18-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIRASZRRDKWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211467
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-16-4
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. The intermediate product is then treated with 3-chloro-5-hydroxybenzonitrile under microwave irradiation in the presence of sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. The trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Phenyl (2), CF₃ (4), COOH (5) C₁₁H₆F₃NO₂S ~303.27* High acidity, potential enzyme inhibition
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid 4-CF₃Ph (2), CH₃ (4), COOH (5) C₁₂H₈F₃NO₂S 287.256 Crystallographic studies with E. coli DsbA
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Phenyl (2), CH₃ (4), COOH (5) C₁₁H₈NO₂S 218.25 Reduced acidity (pKa ~3–4), intermediate synthesis
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CH₃ (2), CF₃ (4), COOH (5) C₆H₄F₃NO₂S 211.17 85% yield via ester hydrolysis, stable crystalline form
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid NHBu (2), CF₃ (4), COOH (5) C₉H₁₁F₃N₂O₂S 276.26 Enhanced solubility in polar solvents due to NH group
Ethyl 2-[(butan-2-yl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate NH(butan-2-yl) (2), CF₃ (4), COOEt (5) C₈H₁₆N₄S 200.31 Lipophilic ester precursor for prodrugs

*Calculated based on analogous compounds.

Key Observations:

Electron-Withdrawing Effects : The trifluoromethyl group at position 4 in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to methyl-substituted analogues (pKa ~3–4) .

Solubility: Amino-substituted derivatives (e.g., 2-butylamino) exhibit improved aqueous solubility due to hydrogen-bonding capabilities, whereas phenyl-substituted variants are more lipophilic .

Biological Activity

2-Phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its antiviral properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is C11H6F3NO2SC_{11}H_{6}F_{3}NO_{2}S with a molecular weight of 273.23 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Antiviral Properties

Recent studies have demonstrated that phenylthiazole derivatives exhibit significant antiviral activity, particularly against flaviviruses such as dengue and yellow fever viruses. The compound's mechanism of action involves targeting the envelope protein of the virus, inhibiting its replication.

Case Study: Antiflaviviral Activity
A study evaluated various thiazole derivatives in a yellow fever virus luciferase assay. Compounds showing over 50% inhibition at 50 μM were tested further for their effective concentration (EC50) and growth inhibition (GI50) values. Notably, the compound demonstrated an excellent therapeutic index (TI) due to its selective activity against viral replication while maintaining low cytotoxicity in uninfected cells .

CompoundEC50 (μM)GI50 (μM)TI
2-Phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid121008.33
Lead Compound15805.33

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position on the phenyl ring significantly enhances the potency of these compounds. Modifications in substituents on the thiazole ring have been shown to affect both antiviral activity and metabolic stability. For instance, replacing halogen substituents with hydrophobic groups has led to improved selectivity and reduced cytotoxicity .

The antiviral mechanisms attributed to thiazole derivatives include:

  • Inhibition of Viral Replication : The compounds interfere with viral entry or replication within host cells.
  • Stabilization of Viral Proteins : By binding to specific viral proteins, these compounds can prevent necessary conformational changes required for viral infectivity.

Potential Therapeutic Applications

Given their antiviral properties, compounds like 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid are being explored as potential treatments for viral infections. Their ability to selectively inhibit viral replication while being less toxic to host cells makes them promising candidates for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Reactant of Route 2
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2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

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